Structural Differentiation of the Direct Thiophene-Piperidine Linker vs. the Ether-Linked Analog
No direct head-to-head biological assay data comparing the target compound (direct C-C linked thiophene) against its closest purchasable analog, (5-methylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone (ether-linked), has been published or deposited in public databases [1]. The differentiation therefore rests on established medicinal chemistry principles for matched molecular pairs: the replacement of a flexible ether linkage (-O-) with a direct C-C bond eliminates a hydrogen-bond acceptor site, reduces topological polar surface area (tPSA: 74.6 Ų for this compound [1] vs. an expected 83.9 Ų for the ether analog), and increases conformational restriction around the piperidine-thiophene junction, which can significantly alter target-binding entropy and passive membrane permeability. This structural distinction is quantifiable in silico but remains unvalidated by in vitro pharmacology.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count (computed) |
|---|---|
| Target Compound Data | tPSA = 74.6 Ų; HBA = 4 (PubChem computed [1]) |
| Comparator Or Baseline | Analog (5-methylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone: tPSA ≈ 83.9 Ų; HBA = 5 (calculated from structure) |
| Quantified Difference | Δ tPSA ≈ -9.3 Ų; Δ HBA = -1 (indicating lower polarity and potentially higher passive permeability for the target compound) |
| Conditions | Computed using standard in silico methods (PubChem/Cactvs); no experimental logP or permeability data available for either compound. |
Why This Matters
For procurement, this structural difference provides a chemically verifiable rationale to select the target compound over the ether analog when the research hypothesis involves probing the effect of linker rigidity and polarity on target binding or cellular permeability, provided the user validates the computed properties experimentally.
- [1] PubChem Compound Summary for CID 71786950, (5-Methylisoxazol-3-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone. National Center for Biotechnology Information (2026). View Source
